molecular formula C16H13FN2O3 B5836077 (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide

Cat. No.: B5836077
M. Wt: 300.28 g/mol
InChI Key: KKYSPQBZADQOCY-JXMROGBWSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a fluorophenyl group and a nitrophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 4-fluorobenzaldehyde with 2-methyl-3-nitroaniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The double bond can be hydrogenated to form the corresponding saturated amide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Reduction of Nitro Group: (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-aminophenyl)prop-2-enamide

    Hydrogenation of Double Bond: 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)propanamide

    Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of a nitro group and a fluorophenyl group suggests that it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to bind to specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide would depend on its specific interactions with molecular targets. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorophenyl group could enhance binding affinity to certain proteins or enzymes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide

Uniqueness

The presence of a fluorine atom in (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique among similar compounds.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-11-14(3-2-4-15(11)19(21)22)18-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYSPQBZADQOCY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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